molecular formula C17H17FN2O2 B5720305 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide

3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No. B5720305
M. Wt: 300.33 g/mol
InChI Key: ISIZEZGWUUEMNF-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide (abbreviated as FMPPB) is a chemical compound that has been extensively studied for its potential use in the field of medicine. FMPPB is a benzamide derivative and has a molecular formula of C18H19FN2O2. It is a white crystalline powder that is soluble in DMSO (dimethyl sulfoxide) and has a melting point of 206-208°C.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of pain and addiction. By blocking this receptor, 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide can alleviate pain and reduce the risk of addiction.
Biochemical and Physiological Effects:
3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide can inhibit the release of dopamine in the brain. This can lead to a reduction in the reward response and can help to reduce the risk of addiction. 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is its potency. It has been shown to be a highly effective analgesic and anticancer agent in animal models. However, one of the limitations of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is its low solubility in water. This can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of new analogs of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide that have improved solubility and potency. Another area of research is the investigation of the potential use of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide in the treatment of addiction. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide can reduce the reward response, which may make it a promising candidate for the treatment of addiction. Additionally, further studies are needed to investigate the safety and efficacy of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide in human clinical trials.

Synthesis Methods

The synthesis of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 3-fluoroaniline with 4-morpholinecarboxylic acid to form 3-fluoro-N-(4-morpholinyl)aniline. This compound is then reacted with 2-bromoacetophenone to form 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide.

Scientific Research Applications

3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has been studied for its potential use in treating various medical conditions. One of the most promising applications of 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide is in the treatment of pain. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide acts as a potent analgesic and can be used to alleviate pain in animal models. 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide has anticancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

3-fluoro-N-(2-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIZEZGWUUEMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide

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